molecular formula C17H16N4O3S2 B11361930 N-{4-[benzyl(methyl)sulfamoyl]phenyl}-1,2,3-thiadiazole-4-carboxamide

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B11361930
M. Wt: 388.5 g/mol
InChI Key: NOFYWDXAPPQFQF-UHFFFAOYSA-N
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Description

N-{4-[Benzyl(methyl)sulfamoyl]phenyl}-1,2,3-thiadiazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiadiazole ring, which is known for its biological activity, and a sulfonamide group, which is often found in pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-1,2,3-thiadiazole-4-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiadiazole intermediate with benzyl(methyl)sulfonyl chloride in the presence of a base like triethylamine.

    Coupling with the Phenyl Ring: The final step involves coupling the sulfonamide-thiadiazole intermediate with a phenyl ring bearing a carboxamide group, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.

    Reduction: Reduction reactions can target the nitro groups or the thiadiazole ring, potentially leading to ring opening.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-{4-[benzyl(methyl)sulfamoyl]phenyl}-1,2,3-thiadiazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

Biologically, this compound has potential as an antimicrobial or anticancer agent due to the presence of the thiadiazole ring, which is known for its biological activity. Studies have shown that thiadiazole derivatives can inhibit the growth of various bacterial and cancer cell lines.

Medicine

In medicine, the sulfonamide group in the compound is of particular interest. Sulfonamides are well-known for their antibacterial properties, and this compound could be explored for its potential as a new antibiotic.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the thiadiazole ring can interact with DNA or proteins, disrupting their normal function. These interactions can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[benzyl(methyl)sulfamoyl]phenyl}-4-bromobenzamide: This compound is similar in structure but contains a bromine atom, which can alter its reactivity and biological activity.

    4-(Trifluoromethyl)benzylamine: While not identical, this compound shares the benzylamine moiety and can be used in similar synthetic applications.

Uniqueness

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-1,2,3-thiadiazole-4-carboxamide is unique due to the combination of the thiadiazole ring and the sulfonamide group. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C17H16N4O3S2

Molecular Weight

388.5 g/mol

IUPAC Name

N-[4-[benzyl(methyl)sulfamoyl]phenyl]thiadiazole-4-carboxamide

InChI

InChI=1S/C17H16N4O3S2/c1-21(11-13-5-3-2-4-6-13)26(23,24)15-9-7-14(8-10-15)18-17(22)16-12-25-20-19-16/h2-10,12H,11H2,1H3,(H,18,22)

InChI Key

NOFYWDXAPPQFQF-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CSN=N3

Origin of Product

United States

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